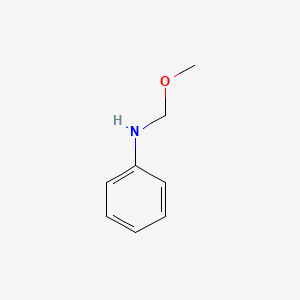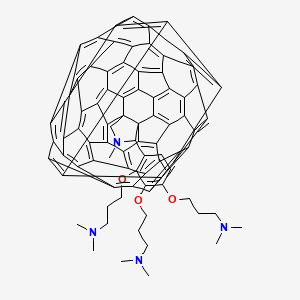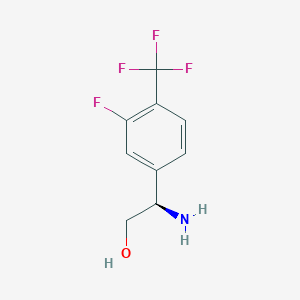![molecular formula C9H9BO5 B13139926 2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H9BO4. It is a member of the benzoxaborole class, which is known for its unique boron-containing structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield boronate esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Aplicaciones Científicas De Investigación
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines. The compound’s boron atom plays a crucial role in its binding to the enzyme’s active site, enhancing its inhibitory effect .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A PDE4 inhibitor used for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar enzyme inhibitory properties.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable compound for therapeutic applications .
Propiedades
Fórmula molecular |
C9H9BO5 |
|---|---|
Peso molecular |
207.98 g/mol |
Nombre IUPAC |
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-8(12)5-14-7-3-1-2-6-4-15-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) |
Clave InChI |
JBEXRBSAIBYMQJ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2OCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)





![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)


![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)



